Fenalanì

Phenolances, also known as phenols, are a class of organic compounds characterized by the presence of one or more hydroxyl (-OH) groups directly attached to an aromatic ring. These compounds play crucial roles in various industrial applications and biological processes due to their unique properties.

Commonly found in natural products such as essential oils and plant extracts, phenols can also be synthesized through chemical reactions. Phenolic compounds are widely used in the pharmaceutical industry for their antimicrobial and antioxidant properties. They are often incorporated into medications and health supplements to enhance their efficacy and protect against oxidative stress.

In addition to their medicinal uses, phenols have significant applications in the food industry as preservatives and flavor enhancers. Their ability to form hydrogen bonds with water molecules makes them effective in maintaining the freshness of products. Moreover, phenols are employed in the production of resins and adhesives due to their adhesive properties.

Overall, phenolances exhibit a wide range of functionalities across different sectors, making them indispensable in modern chemical industries.

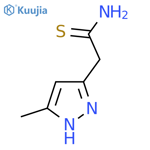

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

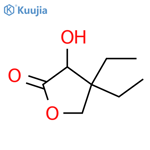

|

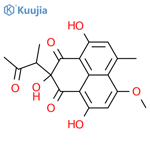

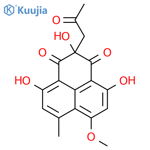

2,2-Dimethylphenalene-1,3-dione | 20494-84-2 | C15H12O2 |

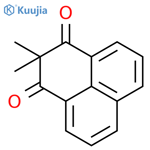

|

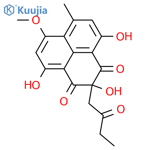

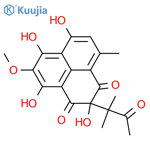

Sculezonone A | 263863-27-0 | C20H20O8 |

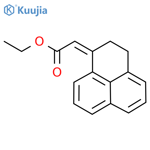

|

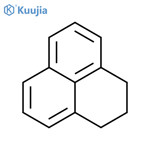

ethyl 2-(1Z)-2,3-dihydro-1H-phenalen-1-ylideneacetate | 106835-19-2 | C17H16O2 |

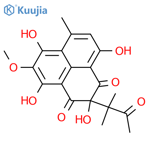

|

Auxarthrone A | 2115091-79-5 | C19H18O7 |

|

Auxarthrone A; Analogue (R1 = H, R2 = CH3) | 2115091-81-9 | C19H18O7 |

|

Pygmacone | 132922-54-4 | C18H20O3 |

|

Auxarthrone C; Homologue (R = CH3) | 2115091-86-4 | C20H18O6 |

|

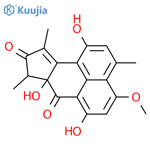

1H-Phenalene-1,3(2H)-dione,2,4,9-trihydroxy-6-methoxy-7-methyl-2-(2-oxopropyl)-, (-)- | 124190-19-8 | C18H16O7 |

|

1H-Phenalene-1,3(2H)-dione,2-(1,1-dimethyl-2-oxopropyl)-2,4,6,7-tetrahydroxy-5-methoxy-9-methyl- | 145144-38-3 | C20H20O8 |

|

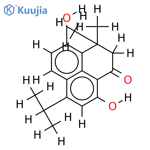

1H-Phenalene,2,3-dihydro- | 479-58-3 | C13H12 |

Letteratura correlata

-

Jacques Goulpeau,Barbara Lonetti,Daniel Trouchet,Armand Ajdari,Patrick Tabeling Lab Chip, 2007,7, 1154-1161

-

Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942

-

Katarzyna Choroba,Anna Maroń,Anna Świtlicka,Agata Szłapa-Kula,Mariola Siwy,Justyna Grzelak,Sebastian Maćkowski,Tomasz Pedzinski,Barbara Machura Dalton Trans., 2021,50, 3943-3958

-

Sanda Rončević,Ivan Nemet,Tea Zubin Ferri,Dubravka Matković-Čalogović RSC Adv., 2019,9, 31043-31051

-

Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214

Fornitori consigliati

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinta Yudi Pharmaceutical Technology Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Aoguang Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

-

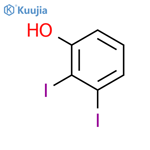

Phenol, 2,3-diiodo- Cas No: 408340-16-9

Phenol, 2,3-diiodo- Cas No: 408340-16-9 -

-